molecular formula C32H42N4O5 B563721 Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 CAS No. 1217665-60-5

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5

Cat. No. B563721
M. Wt: 567.742
InChI Key: KYSDBVSJLBOZDZ-ARPYXGNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (DNL-BBAtz-d5) is a novel peptide-based drug that has recently been developed for use in laboratory experiments. This drug is a derivative of the protease inhibitor Atazanavir, and is designed for use in the synthesis of peptides and other molecules. DNL-BBAtz-d5 has been used in various research and laboratory experiments, and has been found to have a variety of advantages and limitations. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 involves the protection of the Atazanavir-d5 amine group, followed by the introduction of the tert-leucine moiety and methoxycarbonyl group, and subsequent deprotection to obtain the final product.

Starting Materials
Atazanavir-d5, Di-tert-butyl dicarbonate (Boc2O), L-tert-leucine, Methoxycarbonyl chloride (CO2MeCl), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate, Methanol, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Wate

Reaction
Protection of Atazanavir-d5 amine group with Boc2O in DMF and DIPEA to obtain Boc-Atazanavir-d5, Introduction of tert-leucine moiety by reaction of Boc-Atazanavir-d5 with L-tert-leucine and DIPEA in DCM to obtain Boc-Atazanavir-d5-tert-leucine, Introduction of methoxycarbonyl group by reaction of Boc-Atazanavir-d5-tert-leucine with CO2MeCl and DIPEA in DCM to obtain Boc-Atazanavir-d5-tert-leucine-methoxycarbonyl, Deprotection of Boc groups by treatment of Boc-Atazanavir-d5-tert-leucine-methoxycarbonyl with 1M HCl in dioxane and water to obtain Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, Deprotection of the remaining Boc group by treatment with 1M NaHCO3 in methanol and water to obtain the final product Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5

Scientific Research Applications

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in various scientific research applications. It has been used in the synthesis of peptides, proteins, and other molecules. It has also been used in the study of protein-protein interactions, drug-target interactions, and other biochemical processes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in the study of cellular and tissue physiology, as well as in the study of gene regulation.

Mechanism Of Action

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 acts as a protease inhibitor, meaning that it binds to proteases and prevents them from cleaving proteins. This allows researchers to study the effects of proteases on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 can be used to study the effects of protease inhibitors on proteins and other molecules.

Biochemical And Physiological Effects

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the protease activity of various enzymes, including HIV-1 protease, HIV-2 protease, and the cysteine protease cathepsin B. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to inhibit the activity of various enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have an anti-inflammatory effect, and has been found to inhibit the release of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is its high stability, which allows it to be used in a variety of experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively easy to synthesize, which makes it a suitable choice for laboratory experiments. On the other hand, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a number of limitations. One of the main limitations is that it is a relatively expensive compound, which can make it difficult to use in some experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively insoluble, which can make it difficult to use in some experiments.

Future Directions

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of potential future directions. One potential direction is the development of more potent and selective inhibitors of proteases. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on drug metabolism. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on cellular and tissue physiology, as well as gene regulation. Finally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to develop novel peptide-based drugs.

properties

IUPAC Name

tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDBVSJLBOZDZ-ARPYXGNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5

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